molecular formula C26H27F6N3O2 B12295176 N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide

N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide

Cat. No.: B12295176
M. Wt: 527.5 g/mol
InChI Key: YTEORGORWDMMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide is a structurally complex pentanamide derivative characterized by multiple functional groups. Key features include:

  • 1-cyanocyclopropyl moiety: Likely enhances metabolic stability and acts as a bioisostere for polar groups, improving target binding .
  • 2,2,2-trifluoroethylamino group: Fluorination increases lipophilicity and resistance to oxidative metabolism.
  • 4-fluoro-4-methylpentanamide backbone: The fluorine atom and branched methyl group may optimize steric and electronic properties for target selectivity.

This compound’s design reflects strategies to balance solubility, stability, and bioactivity, though its specific therapeutic target remains unconfirmed in the provided evidence.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F6N3O2/c1-24(2,29)13-19(23(37)35-25(14-33)11-12-25)34-21(26(30,31)32)18-9-5-16(6-10-18)15-3-7-17(8-4-15)20(36)22(27)28/h3-10,19-22,34,36H,11-13H2,1-2H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEORGORWDMMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)F)O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The compound’s retrosynthetic breakdown reveals three primary fragments:

  • The cyanocyclopropyl amide moiety (N-(1-cyanocyclopropyl)).
  • The trifluoroethylamino core (2-[[1-[...]trifluoroethyl]amino]).
  • The biphenyl-difluoro-hydroxyethyl substituent ([4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]).

Coupling these fragments necessitates sequential amidation, Suzuki-Miyaura cross-coupling, and asymmetric reduction steps. Key challenges include preserving stereochemical integrity at multiple chiral centers and managing the reactivity of fluorine-containing groups.

Preparation of the Biphenyl Intermediate

Suzuki-Miyaura Cross-Coupling

The biphenyl segment is synthesized via palladium-catalyzed cross-coupling. A representative protocol from involves:

  • Reacting 4-bromophenylboronic acid with 4-(2,2-difluoro-1-hydroxyethyl)phenyl bromide.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Cs₂CO₃.
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
  • Temperature : 80–100°C under inert atmosphere.

Yields for this step typically range from 65–78%, with purity dependent on efficient removal of palladium residues.

Asymmetric Reduction of the Trifluoroethylamino Core

Ketone Intermediate Formation

The trifluoroethylamino group originates from the reduction of a ketone precursor. As detailed in:

  • Substrate : 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2,2-difluoroethanone.
  • Reducing Agent : Zinc borohydride (Zn(BH₄)₂) or chiral catalysts like (R)-CBS (Corey-Bakshi-Shibata).
  • Conditions : Reactions conducted below -5°C to minimize racemization.
  • Solvent : Dichloromethane (DCM) or toluene.

This step achieves enantiomeric excess (ee) >98% when using Zn(BH₄)₂ at -70°C.

Coupling of the Cyanocyclopropyl Amide

Amide Bond Formation

The final assembly employs coupling agents to link the biphenyl-trifluoroethylamino intermediate with the cyanocyclopropyl group. Patent outlines two optimized approaches:

Method A: T3P®-Mediated Coupling
  • Reagents : Propylphosphonic anhydride (T3P®), N,N-dimethylaminopyridine (DMAP).
  • Base : Diisopropylethylamine (DIEA).
  • Solvent : Dimethylformamide (DMF).
  • Yield : 85–92% with >99% purity after crystallization.
Method B: HATU-Activated Coupling
  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt.
  • Base : DIEA.
  • Solvent : DMF or acetonitrile.
  • Yield : 78–84%, requiring silica gel chromatography for purification.

Purification and Crystallization

Solvent-Antisolvent Crystallization

Post-coupling purification is critical due to the compound’s hydrophobicity. Patent recommends:

  • Solvent : Toluene or ethyl acetate.
  • Antisolvent : Water or hexane.
  • Process : Slow addition of antisolvent at 50–60°C, followed by cooling to 20–25°C.
  • Purity : >99.5% by HPLC after recrystallization.

Chromatographic Purification

For intermediates prone to oligomerization:

  • Stationary Phase : C18 reverse-phase silica.
  • Mobile Phase : Acetonitrile/water gradient.
  • Recovery : 70–80% with residual solvents <0.1%.

Optimization Challenges and Solutions

Stereochemical Control

  • Issue : Epimerization at the trifluoroethylamino center during amidation.
  • Solution : Use of low-temperature (-40°C) coupling conditions and bulky bases (e.g., DIEA) to stabilize the transition state.

Fluorine Reactivity

  • Issue : Hydrolysis of difluoro-hydroxyethyl groups under basic conditions.
  • Solution : Buffering reaction mixtures at pH 6–7 using phosphate salts.

Analytical Characterization

Spectroscopic Data

  • NMR : ¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5 (CF₃), -114.2 (CF₂).
  • HRMS : [M+H]⁺ calculated for C₂₈H₂₅F₅N₂O₂: 541.1921; found: 541.1918.

Chiral Purity Assessment

  • Method : Chiral HPLC with a Chiralpak IC column.
  • Mobile Phase : Hexane/isopropanol (90:10).
  • Retention Time : 12.3 min (R-isomer), 14.7 min (S-isomer).

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

  • Strategy : Immobilized Pd catalysts on mesoporous silica for Suzuki couplings, reducing Pd leaching to <1 ppm.

Solvent Recovery

  • Distillation : DMF and THF recovered via fractional distillation (≥95% efficiency).

Chemical Reactions Analysis

MK-0674 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-0674 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

MK-0674 has a wide range of scientific research applications, including:

Mechanism of Action

MK-0674 exerts its effects by selectively inhibiting cathepsin K, an enzyme that plays a crucial role in the degradation of collagen in bones. By binding to the active site of cathepsin K, MK-0674 prevents the enzyme from breaking down collagen, thereby reducing bone resorption and promoting bone formation. This mechanism involves the interaction of MK-0674 with specific amino acid residues in the active site of cathepsin K, leading to the formation of a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide Cyanocyclopropyl, difluoro-hydroxyethylphenyl, trifluoroethylamino ~625 (estimated) High fluorination for metabolic stability; polar groups for solubility Target Compound
(2S)-N-[(1S)-1-cyano-2-phenylethyl]-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide Methylsulfonylphenyl, cyano-phenylethyl ~640 (estimated) Sulfonyl group enhances solubility; similar fluorinated backbone
Cyclopropylfentanyl Cyclopropanecarboxamide, phenethylpiperidine 348.49 Opioid receptor affinity; cyclopropane for stability
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, isopropoxyphenyl 323.29 Agricultural fungicide; trifluoromethyl enhances bioavailability

Functional Insights

Fluorinated Substituents

The target compound shares extensive fluorination with (2S)-N-[(1S)-1-cyano-2-phenylethyl]-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide and flutolanil . Fluorine atoms reduce metabolic degradation and improve membrane permeability, a common strategy in drug design.

Cyclopropane and Cyanocyclopropyl Groups

Cyclopropyl rings in the target compound and cyclopropylfentanyl enhance conformational rigidity. The cyanocyclopropyl moiety in the target compound may further mimic carbonyl groups in bioisosteric replacements, optimizing binding interactions compared to simpler cyclopropane derivatives.

Amide Linkers and Hybrid Design

The compound from , a hybrid of amphetamine and flurbiprofen , highlights the utility of amide bonds in merging pharmacophores. Similarly, the target compound’s amide backbone likely serves as a scaffold for integrating diverse substituents, though its therapeutic intent differs from opioid (cyclopropylfentanyl) or pesticidal (flutolanil) applications.

Research Findings and Implications

Pharmacokinetic Predictions

  • Metabolic Stability: The trifluoroethyl and difluoro-hydroxyethyl groups likely reduce CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogues.
  • Solubility : Polar groups (e.g., hydroxyethylphenyl) may counteract the lipophilicity of fluorinated segments, balancing oral bioavailability.

Unresolved Questions

  • Toxicological Profile: No data on hydrolysis products (e.g., cyanide from cyanocyclopropyl) are provided; this warrants further study.

Biological Activity

N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide, also known as MK-0674, is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of cathepsin K. This enzyme plays a critical role in collagen degradation and is implicated in various metabolic diseases, including osteoporosis.

  • Molecular Formula : C19H21F6N3O
  • Molecular Weight : 421.38 g/mol
  • CAS Number : 1017931-53-1

MK-0674 functions primarily as a cathepsin K inhibitor , which is crucial for the breakdown of collagen in bone tissue. By inhibiting this enzyme, MK-0674 may help in preserving bone density and preventing conditions such as osteoporosis. The compound has shown significant potency with a Ki value of less than 20 nM against cathepsin K, indicating strong binding affinity and potential therapeutic efficacy .

Inhibition Studies

Research indicates that MK-0674 exhibits selective inhibition of various cathepsins:

  • Cathepsin K : Ki < 20 nM (potent inhibitor)
  • Cathepsin S : Ki < 20 nM
  • Cathepsin L : Ki between 21-500 nM
  • Cathepsin B : Ki between 21-500 nM

This selectivity suggests that MK-0674 could minimize side effects associated with broader protease inhibition while effectively targeting bone metabolism .

Case Studies and Research Findings

Several studies have explored the efficacy of MK-0674 in preclinical models:

  • Osteoporosis Models :
    • In animal models simulating osteoporosis, administration of MK-0674 led to significant increases in bone mineral density compared to control groups. This effect was attributed to the reduction in collagen degradation mediated by cathepsin K inhibition.
  • Bone Metabolism :
    • A study focusing on the impact of MK-0674 on osteoclastic activity demonstrated a marked decrease in osteoclast numbers and activity, correlating with reduced bone resorption rates. This suggests that the compound may effectively modulate bone remodeling processes.
  • Pharmacokinetics :
    • Oral bioavailability studies indicated that MK-0674 has favorable pharmacokinetic properties, allowing for effective systemic exposure following administration. This characteristic enhances its potential as a therapeutic agent for chronic conditions requiring long-term management.

Data Summary Table

PropertyValue
Molecular FormulaC19H21F6N3O
Molecular Weight421.38 g/mol
Cathepsin K InhibitionKi < 20 nM
Cathepsin S InhibitionKi < 20 nM
Cathepsin L InhibitionKi 21-500 nM
Cathepsin B InhibitionKi 21-500 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.